molecular formula C18H24N6O5 B2717923 methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate CAS No. 1014009-49-4

methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Cat. No.: B2717923
CAS No.: 1014009-49-4
M. Wt: 404.427
InChI Key: JSXXPBIMGLKHTN-UHFFFAOYSA-N
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Description

Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a useful research compound. Its molecular formula is C18H24N6O5 and its molecular weight is 404.427. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • One study focused on the synthesis of potential carcinostatic agents, discussing the properties of purinyl derivatives as potential inhibitors in the biosynthesis of adenosine monophosphate (AMP), highlighting the complex synthetic pathways involved in creating such compounds (Wanner, Hageman, Koomen, & Pandit, 1978).
  • Research on the synthesis of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolene as a synthon for creating 2H-pyran-2-ones further illuminates the intricate chemical reactions and potential applications of these compounds in medicinal chemistry and material science (Kočevar, Kepe, Petrič, Polanc, & Verček, 1992).

Potential Therapeutic Applications

  • Antioxidant and anti-inflammatory properties were studied in a series of new derivatives containing the pyrazole ring, showing significant inhibition of free radical oxidation processes and lipid peroxidation, suggesting therapeutic potential in treating inflammation and oxidative stress-related conditions (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Pharmacological Characterization

  • A selective antagonist ligand for A2B adenosine receptors, MRE 2029-F20, showcases the compound's role in receptor-ligand interactions, providing a basis for developing therapeutic agents targeting specific adenosine receptor subtypes, demonstrating the compound's utility in pharmacological research (Baraldi et al., 2004).

Properties

IUPAC Name

methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O5/c1-6-29-8-7-22-14-15(19-17(22)24-12(3)9-11(2)20-24)21(4)18(27)23(16(14)26)10-13(25)28-5/h9H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXXPBIMGLKHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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